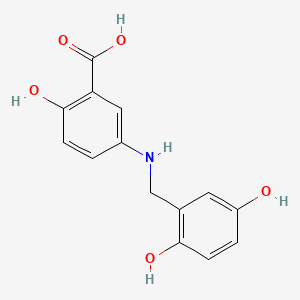

Lavendustin C

Beschreibung

Lavendustin c has been reported in Elephantopus mollis, Streptomyces, and other organisms with data available.

Lavendustin C is a compound that inhibits calmodulin kinase II and p60. (NCI)

Eigenschaften

IUPAC Name |

5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULATDWLDJOKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154856 | |

| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-93-0 | |

| Record name | Lavendustin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVENDUSTIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Profile of Lavendustin C: A Potent Tyrosine Kinase Inhibitor from Streptomyces griseolavendus

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of novel, potent, and selective enzyme inhibitors from natural sources has been a cornerstone of drug development. Among the most critical targets in oncology and other signaling-related disorders are protein tyrosine kinases (PTKs). The lavendustins, a class of potent PTK inhibitors, trace their origins to the soil bacterium Streptomyces griseolavendus. The foundational compound of this class, Lavendustin A, was first isolated from a culture filtrate of this organism.[1][2] This discovery paved the way for the investigation and synthesis of related analogs, including Lavendustin C, a notable inhibitor of several key tyrosine kinases. This technical guide provides an in-depth overview of Lavendustin C, focusing on its discovery, biological activity, the signaling pathways it modulates, and the experimental protocols for its study.

Discovery and Origin

Lavendustin A was first identified and isolated from the butyl acetate extract of a Streptomyces griseolavendus culture filtrate.[1][2] While Lavendustin A was the primary natural product characterized in the initial discovery, Lavendustin C, with the chemical name 5-((2,5-Dihydroxybenzyl)amino)-2-hydroxybenzoic acid, is recognized as a potent derivative. It is considered a core active structure responsible for the inhibition of tyrosine kinases.

Quantitative Biological Activity

Lavendustin C has demonstrated potent inhibitory activity against several critical protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its potency against different kinase targets.

| Target Kinase | IC50 Value (µM) | IC50 Value (nM) | Reference(s) |

| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012 | 12 | [3] |

| pp60c-src(+) kinase | 0.5 | 500 | [3] |

| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 | 200 | [3] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces griseolavendus, the isolation and purification of lavendustin-like compounds, and the assessment of their tyrosine kinase inhibitory activity.

Fermentation of Streptomyces griseolavendus

This protocol is a representative method for the cultivation of Streptomyces species for the production of secondary metabolites.

-

Strain: Streptomyces griseolavendus

-

Media: A suitable production medium may contain (per liter): 20 g glycerin, 20 g dextrin, 10 g soy peptone, 3 g yeast extract, 2 g (NH₄)₂SO₄, and 2 g CaCO₃. The pH is adjusted to 7.4 before sterilization.

-

Culture Conditions:

Isolation and Purification of Lavendustin Compounds

This protocol outlines a general procedure for the extraction and purification of lavendustin-like compounds from the culture broth.

-

Extraction:

-

Adjust the pH of the culture broth filtrate to 2.4.

-

Extract the acidified filtrate with an equal volume of butyl acetate.

-

Concentrate the organic extract in vacuo to yield a crude oily residue.

-

-

Chromatographic Purification:

-

The crude extract can be subjected to silica gel column chromatography.

-

A solvent gradient, such as a methanol-chloroform system, is used to elute the compounds.

-

Fractions are collected and tested for their bioactivity.

-

Active fractions are pooled and can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Protein Tyrosine Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific tyrosine kinase, such as EGFR or c-Src.[6]

-

Materials:

-

Microtiter plates coated with a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Purified recombinant human EGFR or c-Src kinase.

-

Lavendustin C (or other test inhibitors) at various concentrations.

-

ATP solution.

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., sulfuric acid).

-

-

Procedure:

-

Add the kinase enzyme to the substrate-coated wells.

-

Add different concentrations of Lavendustin C to the wells and incubate.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the wells to remove the reaction mixture.

-

Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the wells to remove unbound antibody.

-

Add the HRP substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Lavendustin C and a typical experimental workflow for its characterization.

Caption: EGFR signaling pathway inhibited by Lavendustin C.

Caption: c-Src signaling pathways inhibited by Lavendustin C.

References

- 1. Isolation of a novel tyrosine kinase inhibitor, lavendustin A, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

Lavendustin C: A Technical Guide for Researchers on its Role as a Protein Tyrosine Kinase Inhibitor

Introduction

Lavendustin C is a naturally derived compound, isolated from the bacterium Streptomyces griseolavendus, that has garnered significant attention in cellular biology and drug discovery as a potent inhibitor of protein tyrosine kinases (PTKs).[1] As members of the broader kinase enzyme family, PTKs are crucial mediators of cellular signal transduction, governing processes such as cell growth, differentiation, migration, and apoptosis.[2][3] Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer.[2][4] Lavendustin C, a derivative of Lavendustin A, serves as an invaluable chemical tool for dissecting these signaling pathways and as a foundational structure for developing novel therapeutic agents.[1][5] This guide provides a comprehensive overview of Lavendustin C, its mechanism of action, inhibitory profile, and its application in research, tailored for professionals in the scientific and drug development fields.

Chemical and Physical Properties

Lavendustin C, with the formal name 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid, is characterized by its distinct chemical structure which is fundamental to its biological activity.[1][6]

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₅[1][6] |

| Molecular Weight | 275.3 g/mol [1][6] |

| CAS Number | 125697-93-0[1][7] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml)[1] |

| SMILES | C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O[6][8] |

Mechanism of Action

Protein tyrosine kinase inhibitors (TKIs) primarily function by blocking the action of tyrosine kinases, enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins.[3] This phosphorylation event is a critical "on" switch for many signaling cascades.[2]

Lavendustin C exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the tyrosine kinase.[3] Its structure mimics the binding conformation of ATP, allowing it to occupy the ATP-binding pocket on the enzyme, thereby preventing the phosphorylation of target substrates and halting the downstream signaling cascade.

Inhibitory Activity and Specificity

Lavendustin C is a potent inhibitor of several protein tyrosine kinases, with particular efficacy against the Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase. Its inhibitory concentration (IC50) varies across different kinases, highlighting a degree of selectivity.

| Target Kinase | IC50 Value (µM) | Reference(s) |

| EGFR-associated tyrosine kinase | 0.012 | [1][7] |

| Ca²⁺/calmodulin-dependent kinase II (CaMK II) | 0.2 | [1][7] |

| pp60c-src(+) kinase | 0.5 | [1][7] |

Note: Some sources report the IC50 for EGFR as 11 nM (0.011 µM) and for CaMK II and c-src as 200 nM and 500 nM, respectively.[8][9]

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, initiates a cascade of intracellular events leading to cell proliferation, survival, and differentiation.[5] Lavendustin C's potent inhibition of EGFR's kinase activity makes it an effective tool for studying this pathway. By blocking the initial autophosphorylation of the receptor, it prevents the recruitment and activation of all downstream signaling molecules.

Experimental Protocols: In Vitro Kinase Assay

Determining the inhibitory potency (IC50) of a compound like Lavendustin C is typically achieved through an in vitro kinase assay. The following is a generalized protocol based on standard methodologies.[10][11][12]

Objective: To measure the concentration-dependent inhibition of a specific tyrosine kinase by Lavendustin C and determine its IC50 value.

Materials:

-

Purified recombinant tyrosine kinase (e.g., EGFR kinase domain).

-

Specific peptide or protein substrate for the kinase.

-

Lavendustin C stock solution (in DMSO).

-

ATP solution.

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).[13]

-

Detection reagent (e.g., phosphospecific antibody, ADP detection kit, or radiolabeled [γ-³²P]ATP).

-

96-well microtiter plates.

-

Plate reader or scintillation counter.

Methodology:

-

Compound Preparation: Prepare a serial dilution of Lavendustin C in kinase buffer, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM), including a DMSO-only control.

-

Reaction Setup: In each well of a 96-well plate, add the kinase, the peptide substrate, and the corresponding concentration of Lavendustin C (or DMSO control).

-

Initiation: Start the phosphorylation reaction by adding a solution of ATP (and MgCl₂) to each well.[10] Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).[11][14]

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).[10]

-

Detection and Measurement: Quantify the amount of phosphorylated substrate. The method depends on the detection reagent used:

-

ELISA-based: Use a phosphospecific antibody to detect the phosphorylated product.

-

Luminescence-based: Measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Radiometric: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity on the phosphorylated substrate using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of Lavendustin C concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel antiproliferative agents derived from lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lavendustin C | C14H13NO5 | CID 3896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lavendustin C | EGFR inhibitor | Hello Bio [hellobio.com]

- 9. Lavendustin A | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]

- 10. In vitro kinase assay [protocols.io]

- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. protocols.io [protocols.io]

Lavendustin C: A Technical Guide to its Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin C is a potent inhibitor of several protein kinases, making it a valuable tool for research in cellular signaling and a potential scaffold for drug development. This technical guide provides an in-depth overview of Lavendustin C's primary molecular targets, its binding affinities, the experimental protocols used for its characterization, and its impact on key signaling pathways.

Core Concepts: Kinase Inhibition by Lavendustin C

Lavendustin C is a member of the lavendustin family of compounds, which were originally isolated from Streptomyces griseolavendus. These compounds are known for their ability to inhibit protein tyrosine kinases. The mechanism of action for lavendustins is generally competitive with respect to ATP, the phosphate donor in the kinase reaction, and non-competitive with respect to the protein or peptide substrate.

Quantitative Data: Targets and Binding Affinity of Lavendustin C

The inhibitory activity of Lavendustin C has been quantified against several key protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Target Kinase | IC50 (µM) |

| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012[1] |

| pp60c-src(+) kinase | 0.5[1] |

| Ca2+/calmodulin-dependent kinase II (CaMKII) | 0.2[1] |

Signaling Pathways Modulated by Lavendustin C

Lavendustin C's inhibitory action on EGFR, Src, and CaMKII allows it to modulate several critical cellular signaling pathways that are often implicated in cell proliferation, differentiation, migration, and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell growth and survival. By inhibiting EGFR, Lavendustin C can effectively block these downstream signals.

References

Lavendustin C: A Technical Guide to its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendustin C is a potent inhibitor of several protein kinases, playing a crucial role in dissecting complex cellular signaling networks. Originally identified along with its analogue Lavendustin A, it has demonstrated significant inhibitory activity against key enzymes in major signaling cascades. This document provides an in-depth technical overview of Lavendustin C's effects, focusing on its quantitative inhibitory profile, its impact on critical signaling pathways, and detailed experimental protocols for its use in a research setting.

Core Target Profile and Quantitative Inhibitory Data

Lavendustin C exhibits potent inhibitory activity against both receptor and non-receptor tyrosine kinases, as well as certain serine/threonine kinases. Its efficacy is most pronounced against the Epidermal Growth Factor Receptor (EGFR), but it also significantly affects Ca2+/calmodulin-dependent protein kinase II (CaMK II) and the proto-oncogene tyrosine-protein kinase Src.[1][2] The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ Value | Kinase Family | Reference |

| EGFR-associated Tyrosine Kinase | 11-12 nM | Receptor Tyrosine Kinase | [1][2] |

| CaMK II | 200 nM | Serine/Threonine Kinase | [1][2] |

| pp60c-src / c-src | 500 nM | Non-Receptor Tyrosine Kinase | [1][2] |

Effects on Key Signaling Pathways

The inhibitory profile of Lavendustin C allows it to modulate several fundamental cellular processes, including proliferation, differentiation, and synaptic plasticity.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands such as EGF, initiates multiple downstream signaling cascades. These pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, are central to regulating cell growth, survival, and proliferation.[3] Lavendustin C is a potent inhibitor of the EGFR's intrinsic tyrosine kinase activity.[2] By preventing the autophosphorylation of the receptor, it effectively blocks the recruitment and activation of all downstream signaling molecules, thereby halting the entire cascade.

Caption: EGFR signaling pathway inhibition by Lavendustin C.

Modulation of Src Family Kinase Signaling

c-Src is a non-receptor tyrosine kinase that functions as a critical signaling node downstream of various receptors, including RTKs and integrins. It is involved in the regulation of cell adhesion, migration, and invasion. Lavendustin C's inhibition of c-Src (IC₅₀ = 500 nM) suggests it can impact these cellular processes, potentially by disrupting focal adhesions and cytoskeletal organization.[2]

Impact on CaMK II-Mediated Pathways

Unlike its effects on tyrosine kinases, Lavendustin C also targets the serine/threonine kinase CaMK II.[1][2] CaMK II is highly abundant in the brain and is a key mediator of synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] Inhibition of CaMK II by Lavendustin C can therefore block LTP induction, making it a useful tool for studying synaptic function.[2]

Experimental Protocols

Accurate and reproducible experimental results depend on meticulous methodology. The following sections detail protocols for the preparation and application of Lavendustin C in common assays.

Solution Preparation

Proper solubilization is critical for experimental success.

-

For In Vitro Assays: Lavendustin C is soluble in DMSO and methanol.[2] Prepare a concentrated stock solution (e.g., 10-25 mM) in 100% DMSO. For the final assay, dilute the stock solution in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.

-

For In Vivo Experiments: A common vehicle for administration consists of a multi-component solvent system. A typical protocol is as follows[1]:

-

Prepare a stock solution in DMSO (e.g., 25 mg/mL).

-

Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to bring the total volume to 1 mL. This results in a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[1]

-

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of Lavendustin C against EGFR kinase activity.

Caption: Experimental workflow for an in vitro kinase assay.

Detailed Methodology:

-

Reagents: Recombinant human EGFR kinase domain, a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1), [γ-³²P]ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and Lavendustin C.

-

Procedure:

-

Prepare serial dilutions of Lavendustin C in the kinase assay buffer.

-

In a microcentrifuge tube, combine the EGFR kinase, peptide substrate, and assay buffer.

-

Add the Lavendustin C dilution (or vehicle control) to the reaction tube.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated ATP.

-

Measure the radioactivity remaining on the paper (representing phosphorylated substrate) using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each Lavendustin C concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based EGFR Autophosphorylation Assay

This protocol assesses the ability of Lavendustin C to inhibit EGFR activation in intact cells, such as the A431 cell line which overexpresses EGFR.[4]

-

Cell Culture: Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS) to approximately 80-90% confluency.

-

Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours in serum-free media.

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of Lavendustin C (or a more cell-permeable analogue like its methyl ester) for 1-2 hours.[4]

-

Ligand Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).

-

Probe a separate blot or strip and re-probe the same blot with an antibody for total EGFR as a loading control.

-

Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the reduction in EGFR phosphorylation at different Lavendustin C concentrations.

Conclusion

Lavendustin C is a versatile and potent multi-kinase inhibitor. Its strong activity against EGFR makes it an invaluable tool for studying receptor tyrosine kinase signaling and its role in cell proliferation and cancer. Furthermore, its inhibitory effects on c-Src and CaMK II provide avenues for investigating other fundamental cellular processes, from cell migration to synaptic plasticity. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing Lavendustin C to explore these critical signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lavendustin C | EGFR inhibitor | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of tyrosine kinase and epidermal growth factor receptor internalization by lavendustin A methyl ester in cultured A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lavendustin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lavendustin C, a potent tyrosine kinase inhibitor. This document consolidates key chemical and biological data, outlines detailed experimental protocols, and visualizes relevant signaling pathways to support its application in research and drug development.

Core Chemical and Physical Data

Lavendustin C is a well-characterized inhibitor of several critical protein kinases. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 125697-93-0 | [1][2] |

| Molecular Weight | 275.26 g/mol | [1] |

| Molecular Formula | C₁₄H₁₃NO₅ | [1][2] |

Mechanism of Action and Biological Activity

Lavendustin C is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase. It also demonstrates inhibitory activity against other kinases, making it a valuable tool for studying various signaling pathways.

Kinase Inhibitory Profile

The inhibitory concentrations (IC₅₀) of Lavendustin C against key kinases are detailed in the following table.

| Target Kinase | IC₅₀ | Source |

| EGFR-associated tyrosine kinase | 11 nM | [3] |

| pp60c-src kinase | 500 nM | [3] |

| Ca²⁺/calmodulin-dependent kinase II (CaMKII) | 200 nM | [3] |

Cellular Effects

At micromolar concentrations (10-150 µM), Lavendustin C has been shown to inhibit tyrosine kinase-associated neutrophil degranulation and the generation of superoxide.

Signaling Pathways

Lavendustin C's primary mechanism of action involves the inhibition of EGFR, a key receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving Lavendustin C.

In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the inhibitory effect of Lavendustin C on EGFR kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare serial dilutions of Lavendustin C in the kinase buffer.

-

Prepare a solution of a suitable EGFR substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Prepare a solution of ATP.

-

-

Kinase Reaction:

-

In a microplate, add recombinant human EGFR enzyme to each well.

-

Add the various dilutions of Lavendustin C or vehicle control to the wells.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as the ADP-Glo™ Kinase Assay which measures ADP formation, or a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP.

-

Plot the percentage of inhibition against the logarithm of the Lavendustin C concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to assess the effect of Lavendustin C on EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cell line with high EGFR expression (e.g., A431 or HeLa cells) in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.

-

Treat the cells with various concentrations of Lavendustin C or a vehicle control for 1-2 hours.

-

Stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Protein Analysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

-

Subsequently, probe the membrane with an antibody for total EGFR as a loading control.

-

Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

-

Calculate the percentage of inhibition of EGFR phosphorylation for each Lavendustin C concentration relative to the EGF-stimulated control.

-

Conclusion

Lavendustin C is a versatile and potent inhibitor of EGFR and other tyrosine kinases. The data and protocols presented in this guide are intended to facilitate its effective use in research and to provide a solid foundation for further studies into its therapeutic potential. The provided methodologies can be adapted to investigate the role of the targeted kinases in various cellular processes and disease models.

References

Methodological & Application

Application Notes and Protocols for the Use of Lavendustin C in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lavendustin C

Lavendustin C is a potent inhibitor of several protein kinases, with notable activity against Epidermal Growth Factor Receptor (EGFR) kinase, Calcium/calmodulin-dependent protein kinase II (CaMK II), and the proto-oncogene tyrosine-protein kinase Src (pp60c-src).[1][2] As a member of the lavendustin family of natural products, it serves as a valuable tool for studying signal transduction pathways mediated by these kinases and for the initial stages of drug discovery. Its inhibitory action is primarily directed at the tyrosine kinase domain, competing with ATP binding and thus preventing the phosphorylation of substrate proteins.

Mechanism of Action

Lavendustin C exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of susceptible enzymes. This competitive inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues on the substrate protein, thereby blocking the downstream signaling cascade. The efficacy of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of Lavendustin C required to reduce the kinase activity by 50%.

Data Presentation: Lavendustin C Kinase Inhibition Profile

The following table summarizes the inhibitory potency of Lavendustin C against its primary kinase targets as reported in the literature. This data is crucial for determining the appropriate concentrations for in vitro kinase assays and for understanding the inhibitor's selectivity.

| Kinase Target | IC50 Value (µM) |

| EGFR-associated tyrosine kinase | 0.012[1][2] |

| CaMK II | 0.2[1][2] |

| pp60c-src(+) kinase | 0.5[1][2] |

Signaling Pathway Inhibition

Lavendustin C is a potent inhibitor of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3][4] Lavendustin C blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Caption: EGFR signaling pathway and the inhibitory action of Lavendustin C.

Experimental Protocols

This section provides a detailed protocol for a generic in vitro biochemical kinase assay to determine the inhibitory activity of Lavendustin C against a tyrosine kinase, such as EGFR. This protocol can be adapted for other kinases with appropriate modifications to the substrate and buffer conditions.

Materials and Reagents:

-

Kinase: Purified recombinant human EGFR (or other target kinase).

-

Substrate: Synthetic peptide substrate for the target kinase (e.g., Poly(Glu, Tyr) 4:1 for EGFR).

-

Lavendustin C: Stock solution in DMSO.

-

ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays.

-

Kinase Assay Buffer:

-

For EGFR: 20 mM HEPES (pH 7.2), 10 mM MnCl₂, 15 mM MgCl₂, 1 mM DTT, 40 µg/mL BSA.[5]

-

For CaMK II: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, and Ca²⁺/Calmodulin solution.

-

For pp60c-src: 100mM Tris-HCl (pH 7.2), 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.[6]

-

-

Stop Solution: For radiometric assay: 40% Trichloroacetic acid (TCA). For luminescence assay (e.g., ADP-Glo™): ADP-Glo™ Reagent.

-

Detection Reagent: For radiometric assay: P81 phosphocellulose paper and scintillation fluid. For luminescence assay: Kinase Detection Reagent.

-

96-well microplate.

Experimental Workflow:

Caption: General workflow for an in vitro kinase assay with Lavendustin C.

Procedure:

-

Reagent Preparation:

-

Prepare the Kinase Assay Buffer appropriate for the target kinase.

-

Dilute the kinase and substrate to their final desired concentrations in the Kinase Assay Buffer.

-

Prepare a stock solution of ATP. For radiometric assays, this will include [γ-³²P]ATP.

-

Prepare a stock solution of Lavendustin C in DMSO (e.g., 10 mM) and perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Setup (96-well plate):

-

Add the diluted kinase to each well.

-

Add the substrate to each well.

-

Add the serially diluted Lavendustin C or DMSO (for the vehicle control) to the appropriate wells.

-

Include a "no enzyme" control and a "no inhibitor" (positive) control.

-

-

Kinase Reaction:

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Stopping the Reaction and Detection:

-

For Radiometric Assay:

-

For Luminescence-Based Assay (e.g., ADP-Glo™):

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.[1]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[1]

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Lavendustin C concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Lavendustin C concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

Lavendustin C is a valuable research tool for investigating kinase-mediated signaling pathways. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this inhibitor in their studies. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Western Blot Analysis of p-EGFR Following Lavendustin C Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation using the tyrosine kinase inhibitor Lavendustin C. The following sections detail the experimental workflow, from cell culture and treatment to Western blot analysis, enabling researchers to effectively measure the potency and effects of Lavendustin C on the EGFR signaling pathway.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades.[3] Analyzing the phosphorylation status of EGFR (p-EGFR) is a key method for assessing its activation state and the efficacy of targeted inhibitors.

Lavendustin C is a potent inhibitor of EGFR-associated tyrosine kinase with an IC50 of 0.012 µM.[4][5] This protocol outlines a comprehensive Western blot procedure to detect changes in p-EGFR levels in cultured cells following treatment with Lavendustin C.

Experimental Protocols

I. Cell Culture and Treatment with Lavendustin C

-

Cell Seeding: Plate cells (e.g., A431, MCF-7, or other cell lines with detectable EGFR expression) in appropriate culture dishes and grow to 70-80% confluency.[6]

-

Serum Starvation (Optional but Recommended): To reduce basal EGFR activation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.[7]

-

Lavendustin C Preparation: Prepare a stock solution of Lavendustin C in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line, starting with concentrations around the known IC50 (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).[4]

-

Treatment:

-

Inhibitor Pre-treatment: Aspirate the medium and treat the cells with varying concentrations of Lavendustin C for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.

-

EGF Stimulation: To observe the inhibitory effect on activated EGFR, stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for a short period (e.g., 10-30 minutes) following the Lavendustin C pre-treatment.[8][9] A positive control group treated with EGF alone should be included.

-

II. Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[9]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[9]

-

III. SDS-PAGE and Western Blotting

-

Sample Preparation:

-

Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

-

Add 5x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

-

For large proteins like EGFR, a wet transfer at 100 V for 90-120 minutes at 4°C is recommended. Adding 0.1% SDS to the transfer buffer can improve the transfer efficiency of high molecular weight proteins.[8]

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068 or Tyr1173) overnight at 4°C with gentle agitation.[1][7] Dilute the antibody in the blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[10]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To normalize for protein loading, the membrane can be stripped of the p-EGFR antibody and re-probed with an antibody for total EGFR and a loading control protein such as β-actin or GAPDH.

-

Data Presentation

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Lavendustin C Concentration | 0.01 - 10 µM | Perform a dose-response to determine the optimal concentration for your cell line.[4] |

| Lavendustin C Incubation Time | 1 - 4 hours | Time-course experiments may be necessary to determine the optimal pre-incubation time. |

| EGF Stimulation Concentration | 100 ng/mL | A common concentration to induce robust EGFR phosphorylation.[8][9] |

| EGF Stimulation Time | 10 - 30 minutes | Short stimulation is sufficient to observe maximal phosphorylation.[8][9] |

| Protein Loading per Lane | 20 - 30 µg | Ensure equal loading across all lanes for accurate comparison.[11] |

| SDS-PAGE Gel Percentage | 8% | Appropriate for resolving high molecular weight proteins like EGFR (~134 kDa).[8][11] |

| Primary Antibody Dilution (p-EGFR) | Varies by manufacturer | Typically 1:1000. Refer to the antibody datasheet.[1] |

| Primary Antibody Dilution (Total EGFR) | Varies by manufacturer | Typically 1:1000. Refer to the antibody datasheet.[1] |

| Secondary Antibody Dilution | Varies by manufacturer | Typically 1:5000 - 1:10000. |

Visualizations

EGFR Signaling Pathway and Inhibition by Lavendustin C

Caption: EGFR signaling pathway and the inhibitory action of Lavendustin C.

Experimental Workflow for p-EGFR Western Blot

Caption: Workflow for p-EGFR Western blot analysis after Lavendustin C treatment.

References

- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lavendustin A | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]

- 3. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR (EGFR) | Abcam [abcam.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunoprecipitation of Tyrosine-Phosphorylated Proteins Following Lavendustin C Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lavendustin C, a potent tyrosine kinase inhibitor, in conjunction with immunoprecipitation to study protein tyrosine phosphorylation. This document offers detailed protocols, data presentation for the inhibitor's activity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Lavendustin C

Lavendustin C is a powerful inhibitor of several protein tyrosine kinases, making it a valuable tool for dissecting signaling pathways involved in cell growth, differentiation, and oncogenesis. By inhibiting the catalytic activity of tyrosine kinases, Lavendustin C allows researchers to investigate the steady-state levels of tyrosine phosphorylation on various protein substrates. When combined with immunoprecipitation using anti-phosphotyrosine antibodies, it facilitates the enrichment and subsequent identification of proteins whose phosphorylation status is regulated by Lavendustin C-sensitive kinases.

Applications

-

Inhibition of Tyrosine Kinase Activity: Lavendustin C can be used to treat cells in culture to acutely inhibit tyrosine phosphorylation events.

-

Elucidation of Signaling Pathways: By observing the change in phosphorylation of specific proteins after Lavendustin C treatment, researchers can map out components of signaling cascades downstream of targeted kinases.

-

Target Validation: In drug development, Lavendustin C can be used as a reference compound to validate the effects of inhibiting specific tyrosine kinases.

-

Enrichment of Tyrosine-Phosphorylated Proteins: Following inhibition with Lavendustin C, immunoprecipitation with anti-phosphotyrosine antibodies allows for the isolation of proteins that were phosphorylated prior to inhibition, providing a snapshot of the phosphoproteome under specific conditions.

Quantitative Data: Inhibitory Activity of Lavendustin C

The following table summarizes the in vitro inhibitory concentrations (IC50) of Lavendustin C against key tyrosine kinases. This data is crucial for determining the appropriate working concentrations for cell-based assays.

| Kinase Target | IC50 Value |

| Epidermal Growth Factor Receptor (EGFR) | 11-12 nM |

| c-Src | 500 nM |

| Ca2+/calmodulin-dependent protein kinase II | 200 nM |

Experimental Protocols

This section provides a detailed methodology for the treatment of cells with Lavendustin C, followed by cell lysis and immunoprecipitation of tyrosine-phosphorylated proteins.

I. Cell Treatment with Lavendustin C

-

Cell Culture: Plate and grow cells of interest to the desired confluency (typically 70-80%).

-

Starvation (Optional): To reduce basal levels of tyrosine phosphorylation, serum-starve the cells for 4-18 hours prior to stimulation, if applicable to the experimental design.

-

Inhibitor Preparation: Prepare a stock solution of Lavendustin C in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and target of interest.

-

Inhibitor Treatment: Add the Lavendustin C-containing media to the cells and incubate for the desired period. Incubation times can range from 30 minutes to several hours, depending on the experimental goals.

-

Stimulation (Optional): If studying the effect of Lavendustin C on growth factor-induced phosphorylation, add the desired ligand (e.g., EGF) for a short period (e.g., 5-15 minutes) before harvesting the cells.

-

Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual media and inhibitor.

II. Cell Lysis

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. A common lysis buffer is RIPA buffer supplemented with sodium vanadate and sodium fluoride.

-

Cell Lysis: Add ice-cold lysis buffer to the cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

III. Immunoprecipitation of Tyrosine-Phosphorylated Proteins

-

Pre-clearing the Lysate: To reduce non-specific binding, pre-clear the lysate by incubating it with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C with gentle rotation.

-

Antibody Incubation: Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube. Add an anti-phosphotyrosine antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: The eluted proteins are now ready for analysis by Western blotting with specific antibodies to identify the tyrosine-phosphorylated proteins of interest.

Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and c-Src signaling pathways, which are major targets of Lavendustin C.

Caption: EGFR Signaling Pathway Inhibition by Lavendustin C.

Lavendustin C: A Tool for Interrogating CaMKII Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses. Its involvement in synaptic plasticity, cardiac function, and gene expression makes it a significant target for both basic research and therapeutic development. Lavendustin C is a chemical compound that has been identified as a potent inhibitor of CaMKII.[1] While not entirely specific, its utility as a research tool for dissecting CaMKII-mediated signaling events is well-documented. These application notes provide a comprehensive guide for utilizing Lavendustin C to study CaMKII signaling, including detailed experimental protocols, data on its inhibitory activity, and a discussion of its potential off-target effects.

Mechanism of Action

Lavendustin C primarily functions as an ATP-competitive inhibitor of CaMKII. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of CaMKII substrates. This inhibition prevents the downstream signaling cascades that are initiated by CaMKII phosphorylation. It is important to note that Lavendustin C can also inhibit other kinases, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase and the proto-oncogene tyrosine-protein kinase Src.[1]

Data Presentation: Inhibitory Profile of Lavendustin C

The following table summarizes the quantitative data on the inhibitory potency of Lavendustin C against CaMKII and its major off-target kinases. This information is critical for designing experiments and interpreting results, particularly concerning the potential for confounding effects from the inhibition of other signaling pathways.

| Kinase Target | IC50 Value (µM) | Reference(s) |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | 0.2 | [1] |

| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | 0.012 | [1] |

| pp60c-src(+) kinase | 0.5 | [1] |

Mandatory Visualizations

CaMKII Signaling Pathway and Point of Inhibition by Lavendustin C

Caption: CaMKII activation by Ca²⁺/Calmodulin and its inhibition by Lavendustin C.

Experimental Workflow: Investigating CaMKII Inhibition in Cell Culture

Caption: General workflow for studying CaMKII inhibition by Lavendustin C in cultured cells.

Experimental Protocols

The following protocols provide a starting point for using Lavendustin C in various experimental settings. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental condition.

Protocol 1: In Vitro CaMKII Kinase Assay with Lavendustin C

This protocol is designed to measure the direct inhibitory effect of Lavendustin C on purified CaMKII activity.

Materials:

-

Purified active CaMKII enzyme

-

CaMKII substrate (e.g., Autocamtide-2)

-

Lavendustin C (stock solution in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP (stock solution)

-

[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare Lavendustin C dilutions: Serially dilute the Lavendustin C stock solution in kinase assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.

-

Set up the kinase reaction: In a microcentrifuge tube, combine the kinase assay buffer, CaMKII substrate, and purified CaMKII enzyme.

-

Pre-incubation with inhibitor: Add the diluted Lavendustin C or vehicle control to the kinase reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay) to a final concentration of 10-100 µM.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction:

-

Radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse it in phosphoric acid to stop the reaction. Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Non-radioactive assay: Follow the manufacturer's instructions to stop the reaction and measure the signal (e.g., luminescence).

-

-

Quantification:

-

Radioactive assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Non-radioactive assay: Read the plate on a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each Lavendustin C concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of CaMKII Autophosphorylation in Cultured Cells

This protocol assesses the effect of Lavendustin C on the autophosphorylation of CaMKII at Threonine 286 (p-CaMKII), a key indicator of its activation state, in a cellular context.

Materials:

-

Cultured cells (e.g., primary neurons, HEK293 cells)

-

Lavendustin C (stock solution in DMSO)

-

Cell culture medium

-

Stimulating agent (e.g., high potassium solution, glutamate, ionomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-CaMKII (Thr286) and anti-total CaMKII

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere and grow. Treat the cells with various concentrations of Lavendustin C (e.g., 1 µM to 20 µM) or a DMSO vehicle control for a predetermined time (e.g., 30 minutes to 2 hours).

-

Stimulation: Following inhibitor treatment, stimulate the cells with an appropriate agent to induce CaMKII activation for a short period (e.g., 1-5 minutes).

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-CaMKII overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII.

-

Data Analysis: Quantify the band intensities for p-CaMKII and total CaMKII. Express the results as a ratio of p-CaMKII to total CaMKII.

Protocol 3: Immunocytochemistry for Subcellular Localization of CaMKII Activity

This protocol allows for the visualization of the effect of Lavendustin C on the subcellular localization of activated CaMKII.

Materials:

-

Cells cultured on coverslips

-

Lavendustin C

-

Stimulating agent

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against p-CaMKII (Thr286)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture, Treatment, and Stimulation: Follow the same initial steps as in Protocol 2.

-

Fixation: After stimulation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against p-CaMKII diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI if desired, and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the fluorescence using a fluorescence microscope. Analyze the intensity and subcellular localization of the p-CaMKII signal.

Considerations for Use and Off-Target Effects

When using Lavendustin C as a tool to study CaMKII signaling, it is imperative to consider its off-target effects. As indicated in the data table, Lavendustin C is a more potent inhibitor of EGFR tyrosine kinase than of CaMKII.[1] Therefore, in cell types where EGFR signaling is prominent, it is crucial to perform control experiments to distinguish the effects of CaMKII inhibition from those of EGFR inhibition. This can be achieved by:

-

Using a more specific CaMKII inhibitor (if available) in parallel experiments.

-

Employing siRNA or shRNA to specifically knock down CaMKII and comparing the phenotype to that observed with Lavendustin C treatment.

-

Assessing the phosphorylation state of known EGFR substrates to determine if the concentrations of Lavendustin C used are also inhibiting this pathway.

Furthermore, the inhibition of Src kinase, although less potent than that of EGFR, should also be considered, particularly in signaling pathways where Src plays a significant role.

Conclusion

Lavendustin C is a valuable pharmacological tool for the initial investigation of CaMKII's role in various cellular processes. Its potency as a CaMKII inhibitor allows for the effective blockade of this signaling pathway. However, researchers must remain vigilant of its off-target activities and design experiments with appropriate controls to ensure that the observed effects can be confidently attributed to the inhibition of CaMKII. By following the provided protocols and considering the potential for off-target effects, scientists can effectively utilize Lavendustin C to further unravel the complex and vital functions of CaMKII.

References

Application Notes and Protocols: Utilizing Lavendustin C for the Study of Neutrophil Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Upon activation by various stimuli, such as pathogens or inflammatory mediators, neutrophils employ a range of effector functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through an process known as the oxidative burst. The signaling cascades that govern these critical processes are complex and tightly regulated, with protein tyrosine kinases (PTKs) playing a pivotal role.

Lavendustin C is a potent inhibitor of protein tyrosine kinases. Its ability to block the phosphorylation of tyrosine residues on various substrate proteins makes it a valuable tool for dissecting the signaling pathways involved in neutrophil activation. By inhibiting PTKs, Lavendustin C can effectively modulate key neutrophil functions, providing insights into the mechanisms of inflammation and potential targets for therapeutic intervention.

These application notes provide a comprehensive overview of the use of Lavendustin C in studying neutrophil activation, including its effects on various cellular functions, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Data Presentation: Effects of Tyrosine Kinase Inhibitors on Neutrophil Functions

The following tables summarize the inhibitory effects of Lavendustin C and other notable tyrosine kinase inhibitors on key neutrophil functions. This data is essential for designing experiments and interpreting results.

Table 1: Inhibitory Effects of Lavendustin C on Human Neutrophil Functions

| Neutrophil Function | Stimulus | Lavendustin C Concentration Range | Observed Effect |

| Superoxide Generation | Phorbol Myristate Acetate (PMA) | 10 - 150 µM | Strong inhibition[1] |

| Degranulation (Myeloperoxidase Release) | Uncoated Monosodium Urate Monohydrate (MSUM) Crystals | 10 - 150 µM | Strong inhibition[1] |

| Degranulation (Lysozyme Release) | Uncoated Monosodium Urate Monohydrate (MSUM) Crystals | 10 - 150 µM | Strong inhibition[1] |

| Calcium Mobilization | Plasma-coated Calcium Pyrophosphate Dihydrate (CPPD) Crystals | 10 - 150 µM | Strong inhibition[1] |

| Chemiluminescence | Plasma-coated Calcium Pyrophosphate Dihydrate (CPPD) Crystals | 10 - 150 µM | Strong inhibition[1] |

Table 2: Comparative IC50 Values of Tyrosine Kinase Inhibitors on Neutrophil Functions

| Inhibitor | Target | Neutrophil Function | Stimulus | IC50 Value | Reference |

| Genistein | Broad-spectrum PTK inhibitor | Degranulation (β-glucuronidase release) | fMLP + Cytochalasin B | ~50 µM | [2] |

| Genistein | Broad-spectrum PTK inhibitor | Superoxide Production | fMLP | ~2-10 µM | |

| PP2 | Src Family Kinase inhibitor | Superoxide Production | fMLP | ~10 µM | [3] |

| PP2 | Src Family Kinase inhibitor | Degranulation (Lactoferrin release) | fMLP + Cytochalasin B | >20 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

Protocol 1: Neutrophil Oxidative Burst Assay (Superoxide Production)

This protocol measures the production of superoxide anions, a key component of the neutrophil oxidative burst, using the cytochrome c reduction assay.

Materials:

-

Lavendustin C

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Cytochrome c

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Superoxide dismutase (SOD)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

-

Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of the neutrophil suspension to each well. Add 5 µL of Lavendustin C at various final concentrations (e.g., 10, 50, 100, 150 µM) or vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

-

Assay Preparation: Prepare a reaction mixture containing 100 µM cytochrome c in HBSS with Ca²⁺/Mg²⁺. For negative controls, prepare a parallel reaction mixture also containing 300 U/mL SOD.

-

Stimulation: Add 50 µL of the cytochrome c reaction mixture (with or without SOD) to each well. To stimulate the oxidative burst, add 10 µL of PMA (final concentration ~100 ng/mL) or fMLP (final concentration ~1 µM).

-

Measurement: Immediately begin reading the absorbance at 550 nm every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.

-

Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The SOD-inhibitable portion of the cytochrome c reduction represents superoxide-dependent reduction. Compare the rates of superoxide production in Lavendustin C-treated wells to the vehicle control to determine the percentage of inhibition.

Protocol 2: Neutrophil Degranulation Assay (Myeloperoxidase Release)

This protocol quantifies the release of myeloperoxidase (MPO), an enzyme stored in azurophilic granules, as a measure of degranulation.

Materials:

-

Lavendustin C

-

Isolated human neutrophils

-

HBSS with Ca²⁺/Mg²⁺

-

Cytochalasin B

-

fMLP

-

O-dianisidine dihydrochloride (ODD)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 6.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 460 nm

Procedure:

-

Neutrophil Preparation: Isolate and resuspend neutrophils as described in Protocol 1 at a concentration of 5 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.

-

Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate 500 µL of the neutrophil suspension with Lavendustin C at desired final concentrations or vehicle control for 15-30 minutes at 37°C.

-

Priming and Stimulation: Add cytochalasin B (final concentration 5 µg/mL) and incubate for 5 minutes at 37°C. Stimulate degranulation by adding fMLP (final concentration 1 µM) and incubate for an additional 15 minutes at 37°C.

-

Sample Collection: Pellet the neutrophils by centrifugation at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant containing the released granular contents.

-

MPO Activity Measurement: In a 96-well plate, add 50 µL of the supernatant to each well. Add 150 µL of a reaction solution containing 0.1 M phosphate buffer (pH 6.0), 0.5 mg/mL ODD, and 0.0005% H₂O₂.

-

Measurement: Immediately measure the change in absorbance at 460 nm over 5-10 minutes at room temperature.

-

Data Analysis: The rate of change in absorbance is proportional to the MPO activity. Compare the activity in Lavendustin C-treated samples to the vehicle control to calculate the percentage of inhibition of degranulation.

Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol assesses the directed migration of neutrophils towards a chemoattractant using a Boyden chamber assay.

Materials:

-

Lavendustin C

-

Isolated human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

fMLP

-

Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Preparation: Isolate neutrophils as previously described and resuspend them in RPMI 1640 with 0.5% BSA at 2 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the neutrophil suspension with Lavendustin C at desired final concentrations or vehicle control for 15-30 minutes at 37°C.

-

Chamber Assembly: Fill the lower wells of the Boyden chamber with RPMI 1640 containing a chemoattractant (e.g., 10 nM fMLP) or medium alone (negative control). Place the polycarbonate filter over the lower wells.

-